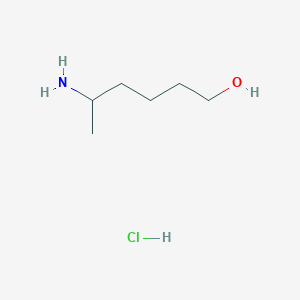

5-Aminohexan-1-ol hydrochloride

Description

The compound 5-Aminohexan-1-ol hydrochloride is a bifunctional organic molecule that has garnered attention within the sphere of synthetic chemistry. As a research chemical, its value lies in the strategic placement of its amino and hydroxyl functional groups, which allows for a variety of chemical transformations. This article provides a focused examination of this compound, detailing its context within a broader class of chemical compounds, its historical chemical significance, the rationale for its investigation, and an overview of the research paradigms it occupies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(7)4-2-3-5-8;/h6,8H,2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIJGWQEJHBEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820747-48-5 | |

| Record name | 5-aminohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 5 Aminohexan 1 Ol Hydrochloride

Reactivity Profiles of the Primary Amine Moiety

The primary amine group in 5-Aminohexan-1-ol is a potent nucleophile once deprotonated from its hydrochloride salt form. This nucleophilicity drives a range of important chemical transformations.

Nucleophilic Acyl Substitution Reactions

The amine group readily participates in nucleophilic acyl substitution reactions with various acylating agents like acyl chlorides and acid anhydrides. These reactions typically require a non-nucleophilic base to neutralize the hydrochloric acid and deprotonate the ammonium (B1175870) ion, thus activating the amine. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

The chemoselectivity of this reaction is noteworthy. Under basic or neutral conditions, the amine is significantly more nucleophilic than the alcohol, leading to preferential N-acylation over O-acylation.

Condensation Reactions with Carbonyl Compounds

5-Aminohexan-1-ol reacts with aldehydes and ketones in condensation reactions to form imines (Schiff bases). masterorganicchemistry.com This reaction is a cornerstone of its derivatization. The process is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the attack by the primary amine. masterorganicchemistry.com However, the pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. masterorganicchemistry.com A typical pH range for imine formation is around 4 to 5. masterorganicchemistry.com

The reaction proceeds via a carbinolamine intermediate, which is a neutral amino alcohol formed after the initial nucleophilic addition and a proton transfer. nih.gov Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a molecule of water to yield the final imine product. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Primary Amine (e.g., 5-Aminohexan-1-ol) | Aldehyde (e.g., Benzaldehyde) | Mild Acid (pH 4-5) | Imine (Schiff Base) |

| Primary Amine (e.g., 5-Aminohexan-1-ol) | Ketone (e.g., Acetone) | Molecular Sieves, Heat | Imine (Schiff Base) |

This table presents generalized conditions for condensation reactions based on established chemical principles.

Formation of Imines and their Subsequent Transformations

The formation of imines from 5-Aminohexan-1-ol is a reversible process. nih.gov The resulting carbon-nitrogen double bond can be readily hydrolyzed back to the parent amine and carbonyl compound under acidic aqueous conditions. masterorganicchemistry.comnih.gov

These imines serve as versatile intermediates for further chemical transformations. A key reaction is their reduction to form stable secondary amines. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination.

Furthermore, intramolecular imine formation can occur if the carbon chain contains another carbonyl group, leading to cyclic structures, particularly favoring the formation of five- or six-membered rings. masterorganicchemistry.com

Derivatization via Amidation and Sulfonamidation

Beyond simple acylation, the primary amine of 5-Aminohexan-1-ol can be derivatized to form amides and sulfonamides. Amidation, as described in section 3.1.1, is a robust method for creating stable linkages.

Similarly, the amine reacts with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield sulfonamides. The reaction mechanism is analogous to acylation. The existence of compounds like 5-Aminohexane-1-sulfonamide confirms this reactivity pathway. nih.gov These sulfonamide derivatives often exhibit altered physical and chemical properties compared to the parent amino alcohol.

| Amine Substrate | Reagent | Base | Product |

| 5-Aminohexan-1-ol | Acyl Chloride (R-COCl) | Triethylamine | N-Acyl-5-aminohexan-1-ol |

| 5-Aminohexan-1-ol | Sulfonyl Chloride (R-SO₂Cl) | Pyridine | N-Sulfonyl-5-aminohexan-1-ol |

This table illustrates typical conditions for amidation and sulfonamidation reactions.

Reactivity Profiles of the Primary Alcohol Moiety

The primary alcohol group at the C-1 position of the hexyl chain offers another site for chemical modification, primarily through reactions involving the hydroxyl group.

Esterification Reactions and Ester Hydrolysis

The primary alcohol of 5-Aminohexan-1-ol can undergo esterification with carboxylic acids or their derivatives to form esters. In the classic Fischer esterification, the reaction with a carboxylic acid is typically performed under strong acid catalysis (e.g., sulfuric acid) with removal of water to drive the equilibrium towards the product. nih.gov

A key challenge in the esterification of amino alcohols is chemoselectivity. Under acidic conditions required for Fischer esterification, the amine group is protonated to form an ammonium salt. This protects the amine from participating in the reaction, allowing the less reactive alcohol to react with the carboxylic acid. nih.gov Studies on the esterification of hexanoic acid with various amino alcohols have shown that the reaction can proceed, and the rate can be influenced by the structure of the amino alcohol. znaturforsch.com

The resulting amino esters can be hydrolyzed back to the parent amino alcohol and carboxylic acid. This hydrolysis is subject to catalysis by both acid and hydroxide (B78521) ions. nih.gov Kinetic studies on related aminoalkyl esters show that the rate of hydrolysis is pH-dependent. nih.gov Generally, hydroxide ion-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis. nih.gov

| Reaction | Reactants | Catalyst/Conditions | Product |

| Esterification | 5-Aminohexan-1-ol, Carboxylic Acid | Strong Acid (e.g., H₂SO₄), Heat | 5-Aminohexyl ester |

| Hydrolysis | 5-Aminohexyl ester, Water | Acid or Base | 5-Aminohexan-1-ol, Carboxylic Acid |

This table outlines generalized conditions for the esterification and hydrolysis of the alcohol moiety.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The selective oxidation of the primary alcohol in 5-aminohexan-1-ol to an aldehyde (5-aminohexanal) or a carboxylic acid (5-aminocaproic acid) presents a significant challenge due to the presence of the nucleophilic amino group, which can be prone to oxidation or side reactions. Direct oxidation often requires a protection/deprotection strategy to achieve the desired transformation. rsc.org However, modern catalytic systems have been developed for the chemoselective oxidation of alcohols in the presence of amines.

A notable method involves the use of 2-azaadamantane (B3153908) N-oxyl (AZADO) in conjunction with a copper salt as a catalyst system. rsc.org This system facilitates the aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds at ambient temperature. The process is highly chemoselective for the alcohol moiety, leaving the amino group intact. rsc.org For the oxidation to proceed to the carboxylic acid, a more potent catalytic system, such as an oxoammonium salt derived from AZADO with sodium chlorite (B76162) (NaClO2) as the co-oxidant, can be employed. jst.go.jpresearchgate.net

| Reaction Type | Catalytic System | Co-oxidant | Expected Product | Reference |

| Selective Oxidation to Aldehyde | AZADO/CuCl/bpy/DMAP | Molecular Oxygen (Air) | 5-aminohexanal | rsc.org |

| Oxidation to Carboxylic Acid | 1-Me-AZADO⁺X⁻ | Sodium Chlorite (NaClO₂) | 5-aminocaproic acid | jst.go.jpresearchgate.net |

Table 1: Potential Catalytic Systems for the Oxidation of 5-Aminohexan-1-ol.

Etherification and Alkylation Reactions

The presence of both a nucleophilic amino group and a hydroxyl group allows for selective or exhaustive alkylation and etherification, depending on the reaction conditions and the reagents employed.

O-Alkylation (Etherification): The formation of an ether from the hydroxyl group of 5-aminohexan-1-ol, for instance via the Williamson ether synthesis, requires careful consideration of the relative acidities of the N-H and O-H bonds. The amino group is generally more basic and nucleophilic than the alcohol. Therefore, to achieve selective O-alkylation, the amino group often needs to be protected, for example, as a carbamate (B1207046). organic-chemistry.org Alternatively, using a very strong base like sodium hydride (NaH) can deprotonate the alcohol, forming the more nucleophilic alkoxide, which can then react with an alkyl halide. reddit.com Palladium-catalyzed C-O cross-coupling reactions have also been developed, which can couple alcohols with aryl halides, though these reactions can be challenging for secondary alcohols and may require specialized ligands like BrettPhos to be efficient. sigmaaldrich.comnih.gov

N-Alkylation: Selective mono-N-alkylation of amino alcohols can be challenging as the primary amine product is often more reactive than the starting material, leading to polyalkylation. A method to achieve selective mono-N-alkylation of 1,3-amino alcohols involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.orgacs.org This chelation protects and activates the amine for a controlled reaction with an alkyl halide. Another modern approach is the use of "hydrogen-borrowing" or "hydrogen-autotransfer" catalysis, where an alcohol is used as the alkylating agent with a transition metal catalyst (e.g., ruthenium or iridium), producing only water as a byproduct. nih.govnih.gov This method has been successfully applied to the N-alkylation of amino acids and amino alcohols. researchgate.netrsc.org

| Reaction | Method | Key Reagents | Selectivity | Reference |

| O-Alkylation | Williamson Ether Synthesis | NaH, Alkyl Halide | O-selective with strong base | reddit.com |

| O-Alkylation | Pd-catalyzed C-O Coupling | Aryl Halide, Pd catalyst, Ligand | O-selective coupling | sigmaaldrich.comnih.gov |

| N-Alkylation | 9-BBN Chelation | 9-BBN, Base, Alkyl Halide | Mono-N-alkylation | organic-chemistry.orgacs.org |

| N-Alkylation | Hydrogen-Borrowing | Alcohol, Ru or Ir catalyst | N-alkylation (water byproduct) | nih.govnih.gov |

Table 2: Summary of Potential Etherification and Alkylation Strategies for 5-Aminohexan-1-ol.

Intermolecular and Intramolecular Reaction Pathways

Cyclization Reactions to Heterocyclic Scaffolds

The 1,5-relationship between the amino and hydroxyl groups in 5-aminohexan-1-ol makes it an ideal precursor for intramolecular cyclization to form six-membered heterocyclic scaffolds, namely 2-methylpiperidine. This transformation can be achieved through various catalytic methods. Ruthenium-catalyzed cyclization of amino alcohols is a well-established method that proceeds via a "hydrogen shuttling" or acceptorless dehydrogenative condensation (ADC) mechanism. organic-chemistry.orgbeilstein-journals.org In this process, the alcohol is first dehydrogenated to the corresponding aldehyde, which then undergoes intramolecular condensation with the amine to form a cyclic imine (or enamine), followed by hydrogenation to yield the piperidine (B6355638) derivative. acs.org The reaction conditions, such as the presence of a hydrogen acceptor (like a ketone) or water, can influence the selectivity between the formation of the cyclic amine (piperidine) and the corresponding cyclic amide (lactam). organic-chemistry.orgbeilstein-journals.org

| Catalyst System | Additive | Primary Product | Reference |

| Ru₃(CO)₁₂ / CataCXium® PCy | Water | 2-Methylpiperidine | beilstein-journals.org |

| Ru₃(CO)₁₂ / CataCXium® PCy | Ketone (hydrogen acceptor) | 6-Methyl-2-piperidone (Lactam) | beilstein-journals.org |

| RuH₂(PPh₃)₄ | None | Cyclic Amine | beilstein-journals.org |

Table 3: Catalytic Systems for the Cyclization of 1,5-Amino Alcohols.

Coupling Reactions and Adduct Formation

5-Aminohexan-1-ol hydrochloride can potentially participate in various cross-coupling reactions, leveraging the reactivity of either the amine or the alcohol. However, achieving selectivity would likely require the protection of one of the functional groups. organic-chemistry.org

C-N Coupling: The primary amino group could be utilized in palladium-catalyzed Buchwald-Hartwig amination reactions to couple with aryl halides or triflates, forming N-aryl derivatives. wikipedia.orglibretexts.org This reaction is a cornerstone for the synthesis of arylamines. acsgcipr.orgacs.org

C-C Coupling via the Amine: In Sonogashira coupling, a terminal alkyne is coupled with an aryl or vinyl halide. While the amine itself doesn't directly participate in the C-C bond formation, its presence in the molecule is compatible with the reaction conditions, especially in copper-free protocols. wikipedia.orglibretexts.orgorganic-chemistry.org The amino group could be functionalized with an aryl halide that then participates in the coupling.

C-O Coupling: As mentioned in section 3.2.3, the hydroxyl group can undergo palladium-catalyzed C-O coupling with aryl halides to form aryl ethers. sigmaaldrich.comnih.gov

To achieve specific coupling outcomes, an orthogonal protecting group strategy would be essential. For instance, protecting the amine as a Boc-carbamate would allow for selective C-O coupling, and subsequent deprotection would provide the free amine for further functionalization. organic-chemistry.org

Investigations into Reaction Mechanisms and Intermediates

Radical Pathways and Radical Chain Propagation

The study of radical reactions involving amino alcohols has opened new avenues for their functionalization. While specific studies on this compound are scarce, general principles of radical chemistry can be applied to predict its behavior.

An emerging area is the use of photoredox catalysis to generate radical intermediates under mild conditions. rsc.org For instance, enantioselective radical C-H amination of alcohols has been developed to synthesize other chiral amino alcohols. nih.gov This process involves a radical relay chaperone strategy where the alcohol is transiently converted to an imidate radical. This intermediate then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical at the β-position, which is then trapped to form a new C-N bond. nih.gov Applying this to 5-aminohexan-1-ol could potentially lead to the synthesis of various diamino-alcohols.

Furthermore, photoredox-catalyzed methods have been developed for the synthesis of β-amino alcohols through the hydroxymethylation of imines, where a hydroxymethyl radical equivalent is generated and added to the C=N bond. acs.orgnih.gov While this is a synthetic route to amino alcohols rather than a reaction of them, it highlights the compatibility of the amino alcohol motif with radical-based transformations. Radical additions to unsaturated amino acids have also been explored, indicating that if an unsaturated derivative of 5-aminohexan-1-ol were prepared, it could serve as a substrate for radical-mediated transformations. nih.govacs.org

Concerted vs. Stepwise Mechanisms

The reactions of this compound, particularly those leading to the formation of cyclic structures, can be conceptualized as proceeding through either concerted or stepwise mechanisms. The operative pathway is often dictated by the reaction conditions, the nature of the activating agent for the hydroxyl group, and the inherent properties of the molecule itself.

One of the fundamental intramolecular reactions of 5-aminohexan-1-ol is its cyclization to form a substituted piperidine. This transformation requires the activation of the terminal hydroxyl group to create a good leaving group. The subsequent intramolecular nucleophilic attack by the amino group can then proceed.

A concerted mechanism for this cyclization would resemble an SN2 reaction, where the nucleophilic attack by the amine and the departure of the leaving group occur in a single, synchronous step. This pathway involves a single transition state and no discrete intermediate. For this to occur, the molecule must adopt a conformation that allows for the backside attack of the amino group on the carbon bearing the activated hydroxyl group. Given the flexibility of the hexyl chain, achieving such a conformation is plausible. The rate of a concerted SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, and it typically results in an inversion of stereochemistry at the electrophilic carbon.

Conversely, a stepwise mechanism would involve the formation of one or more intermediates. For instance, under strongly acidic conditions that favor an SN1-type reaction, the activated hydroxyl group could depart first, leading to the formation of a primary carbocation. However, primary carbocations are notoriously unstable, making this specific stepwise pathway less likely for a primary alcohol unless a rearrangement occurs.

A more plausible stepwise pathway, particularly in the context of catalyzed reactions, involves the formation of a distinct intermediate after an initial reaction step. For example, in radical-mediated C-H amination reactions, a carbon-centered radical can be generated as an intermediate, which then undergoes a subsequent reaction to form the C-N bond. nih.gov Such a process is inherently stepwise. The detection or trapping of such an intermediate provides strong evidence for a stepwise mechanism.

Another example of a stepwise process is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism often observed in transition metal-catalyzed reactions. rsc.org In the cyclization of an amino alcohol, the alcohol is first dehydrogenated by the catalyst to form an aldehyde intermediate. This aldehyde then undergoes intramolecular condensation with the amine to form a cyclic imine, which is subsequently hydrogenated by the catalyst to yield the final cyclic amine. rsc.org This entire catalytic cycle is a multi-step process.

The distinction between concerted and stepwise mechanisms can sometimes be blurred. Some reactions are described as being on the "concerted/stepwise boundary," where the transition state is highly asynchronous, meaning that bond formation and bond breaking are not perfectly synchronized. nih.gov Computational studies can be particularly insightful in these cases, helping to elucidate the nature of the transition state and the existence of any transient intermediates. nih.gov

Influence of Catalysis on Reaction Selectivity

Catalysis plays a pivotal role in controlling the reactivity of this compound, enabling high selectivity for specific products that might be difficult to achieve through conventional stoichiometric methods. The choice of catalyst and reaction conditions can direct the reaction towards different outcomes, a concept known as chemoselectivity.

A prominent example of catalytic control over the reactivity of amino alcohols is the selective synthesis of cyclic amines versus lactams (cyclic amides). Research has shown that a ruthenium-based catalyst system can be employed to cyclize ω-amino alcohols with remarkable selectivity. rsc.orgrsc.orgresearchgate.net The selectivity of this transformation is highly dependent on the presence of specific additives.

In the absence of an additive, the ruthenium-catalyzed cyclization of a compound like 5-amino-1-pentanol (B144490) (a close analog of 5-aminohexan-1-ol) yields a mixture of the corresponding cyclic amine (piperidine) and lactam. rsc.orgrsc.org However, the reaction can be steered towards a single product by the addition of either water or a hydrogen acceptor.

The addition of water to the reaction mixture significantly enhances the selectivity for the formation of the cyclic amine. rsc.orgrsc.org For 5-amino-1-pentanol, the addition of water can lead to complete selectivity for piperidine. rsc.org Conversely, when a sacrificial ketone, such as propiophenone, is used as a hydrogen acceptor, the reaction pathway is shifted to selectively produce the lactam. rsc.org This demonstrates a powerful method for controlling the chemoselectivity of the reaction through the simple addition of an external agent.

The data below, derived from studies on analogous α,ω-amino-alcohols, illustrates this principle:

Table 1: Influence of Additives on the Ruthenium-Catalyzed Cyclization of Amino Alcohols

| Substrate | Additive | Cyclic Amine Selectivity (%) | Lactam Selectivity (%) |

|---|---|---|---|

| 5-Amino-1-pentanol | None | 55 | 45 |

| 5-Amino-1-pentanol | Water | >99 | <1 |

| 5-Amino-1-pentanol | Propiophenone | <1 | >99 |

Data is illustrative based on findings for α,ω-amino-alcohols. rsc.org

Another area where catalysis demonstrates significant influence is in the arylation of amino alcohols. Due to the presence of two nucleophilic sites (the amino and hydroxyl groups), regioselectivity becomes a critical challenge. Computational and experimental studies on the copper-catalyzed arylation of amino alcohols have revealed that the choice of ligand is crucial in determining whether N-arylation or O-arylation occurs. nih.gov For instance, with a β-diketone ligand, the reaction of 5-amino-1-pentanol with an iodoarene predominantly yields the N-arylated product. In contrast, switching to a 1,10-phenanthroline (B135089) ligand leads to a reversal of selectivity, favoring the O-arylated product. nih.gov

This ligand-controlled selectivity is attributed to how the ligand influences the coordination of the amino alcohol to the copper center and the relative acidities of the coordinated amino and hydroxyl groups. nih.gov

Table 2: Ligand-Controlled Regioselectivity in the Copper-Catalyzed Arylation of Amino Alcohols

| Ligand | Solvent | N-Arylation:O-Arylation Ratio |

|---|---|---|

| β-Diketone | DMF | >20:1 |

| 1,10-Phenanthroline | Toluene | 1:16 |

Data based on computational and experimental findings for amino alcohols. nih.gov

These examples underscore the power of catalysis in navigating the complex reactivity of bifunctional molecules like this compound, allowing for the selective formation of a desired product from multiple potential pathways.

Advanced Functionalization and Derivatization of the 5 Aminohexan 1 Ol Scaffold

Synthesis of Novel Amino Alcohol Analogues and Derivatives

The strategic modification of the amino and hydroxyl groups of 5-aminohexan-1-ol allows for the synthesis of a diverse range of derivatives with tailored properties. These modifications can be performed selectively at the nitrogen or oxygen atom, or concurrently at both sites.

N-Functionalization: Alkylation, Acylation, and Protection Strategies

The nucleophilic nature of the primary amine in 5-aminohexan-1-ol facilitates a variety of N-functionalization reactions.

Alkylation: While direct N-alkylation of amino alcohols can be challenging due to potential over-alkylation and side reactions, modern catalytic methods offer solutions. For instance, borrowing from methodologies for N-alkylation of unprotected amino acids, catalytic systems can be employed for the mono- or di-N-alkylation of 5-aminohexan-1-ol using various alcohols as alkylating agents.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in modifying the electronic and steric properties of the amino terminus. For example, N-acylation with long-chain fatty acids can introduce lipophilicity, a strategy often employed in the synthesis of lipidated amino acids.

Protection Strategies: The protection of the amino group is a crucial step in multi-step syntheses to prevent its unwanted reactivity. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines. The synthesis of N-Boc-5-aminohexan-1-ol provides a stable intermediate for further transformations at the hydroxyl group. The Boc group can be introduced by reacting 5-aminohexan-1-ol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This protection strategy is widely applicable in organic synthesis, including the preparation of more complex molecules. Another common protecting group is the benzyloxycarbonyl (Cbz) group.

| N-Functionalization Reaction | Reagent Example | Product Type | Key Features |

| Alkylation | Alkyl Halide/Alcohol | N-Alkyl-5-aminohexan-1-ol | Introduces alkyl substituents to the nitrogen atom. |

| Acylation | Acyl Chloride/Anhydride | N-Acyl-5-aminohexan-1-ol | Forms a stable amide bond, modifying electronic and steric properties. |

| Boc Protection | Di-tert-butyl dicarbonate | N-Boc-5-aminohexan-1-ol | Provides a stable, acid-labile protecting group for the amine. |

| Cbz Protection | Benzyl Chloroformate | N-Cbz-5-aminohexan-1-ol | Offers an alternative, stable protecting group for the amine. |

O-Functionalization: Esterification, Etherification, and Silylation

The hydroxyl group of 5-aminohexan-1-ol can be transformed into a variety of other functional groups, expanding its synthetic utility.

Esterification: The primary alcohol can be esterified with carboxylic acids or their derivatives. Kinetic studies on the esterification of hexanoic acid with N,N-dialkylamino alcohols have shown that the reaction rate can be influenced by the structure of the amino alcohol, with intramolecular hydrogen bonding playing a key role in activating the carboxylic acid. recentscientific.com Similar principles can be applied to the esterification of 5-aminohexan-1-ol, where prior N-functionalization can modulate the reactivity of the hydroxyl group.

Etherification: The formation of ethers from the hydroxyl group can be achieved under various conditions, typically involving the reaction of the corresponding alkoxide with an alkyl halide (Williamson ether synthesis). This functionalization can be used to introduce a wide range of alkyl or aryl groups.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. Silyl groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are commonly used due to their stability and ease of removal under specific conditions. Enantioselective silylation of alcohols catalyzed by small molecules offers a sophisticated method for introducing chirality when dealing with prochiral diols or for kinetic resolution of racemic alcohols. nih.gov

| O-Functionalization Reaction | Reagent Example | Product Type | Key Features |

| Esterification | Carboxylic Acid/Acyl Chloride | 5-Aminohexyl ester | Forms an ester linkage, useful for prodrug design and material science. |

| Etherification | Alkyl Halide | 5-Aminohexyl ether | Creates a stable ether bond, allowing for diverse structural modifications. |

| Silylation | Silyl Chloride (e.g., TBDMS-Cl) | 5-(Silyloxy)hexan-1-amine | Provides a robust protecting group for the alcohol functionality. |

Dual Functionalization Strategies

The simultaneous or sequential functionalization of both the amino and hydroxyl groups of 5-aminohexan-1-ol opens avenues to a vast array of bifunctional molecules. For example, after protecting the amino group with a Boc group, the hydroxyl group can be converted to an ether, followed by deprotection of the amine to yield an amino-ether derivative. These dual-functionalized molecules are valuable building blocks for more complex structures.

Development of 5-Aminohexan-1-ol as a Ligand Precursor in Coordination Chemistry

The presence of both a nitrogen and an oxygen donor atom makes 5-aminohexan-1-ol and its derivatives excellent candidates for use as ligands in coordination chemistry. mdpi.com The functionalization of the amino and hydroxyl groups allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the coordination geometry and reactivity of the resulting metal complexes.

A common strategy involves the formation of Schiff base ligands through the condensation of the primary amine of 5-aminohexan-1-ol with an aldehyde or ketone. For instance, reaction with salicylaldehyde (B1680747) yields a bidentate N,O-ligand. recentscientific.com The subsequent coordination of these ligands to transition metals can lead to the formation of stable complexes with diverse applications in catalysis and materials science. nih.govnih.gov The hydroxyl group can also be deprotonated to act as an anionic donor, further enhancing the ligand's binding affinity. The flexibility of the hexyl chain allows the ligand to adopt various conformations to accommodate different metal centers.

| Ligand Type | Synthesis Method | Metal Ion Example | Potential Application |

| Bidentate N,O Ligand | Condensation with salicylaldehyde | Cu(II), Ni(II), Co(II) | Catalysis, Antimicrobial agents |

| Modified Bidentate Ligands | Derivatization of N and/or O atoms | Pd(II), Pt(II) | Homogeneous catalysis |

Research into optically active bis(aminophenols) and their metal complexes demonstrates the potential for creating chiral catalysts from amino-functionalized ligands. rsc.org

Incorporation into Complex Molecular Architectures

The dual functionality of 5-aminohexan-1-ol makes it an attractive building block for the synthesis of larger, more complex molecules such as macrocycles and polymers.

Macrocycles: Amino alcohols are valuable templates for the synthesis of macrocyclic compounds. nih.gov The synthesis of macrocycles can be achieved through strategies such as ring-closing metathesis (RCM) of a precursor derived from 5-aminohexan-1-ol that has been functionalized with terminal alkenes. The ability to introduce diverse functionalities onto the 5-aminohexan-1-ol scaffold prior to cyclization allows for the creation of a library of macrocycles with varied properties.

Polymers: 5-Aminohexan-1-ol can be incorporated into polymers such as polyamides and polyurethanes. For instance, it can act as a monomer in condensation polymerization reactions. The amino group can react with a diacid chloride to form a polyamide, while the hydroxyl group can react with a diisocyanate to form a polyurethane. The properties of the resulting polymers can be tailored by co-polymerizing 5-aminohexan-1-ol with other monomers. Functional aromatic polyamides, for example, exhibit high thermal stability and solubility, properties that can be influenced by the specific monomers used. mdpi.com

Theoretical and Computational Studies on 5 Aminohexan 1 Ol Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy levels.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comyoutube.comwikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. numberanalytics.comsphinxsai.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. For 5-aminohexan-1-ol, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to significantly influence the energies and shapes of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for 5-Aminohexan-1-ol

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | Data Not Available | Expected to involve C-N and C-O antibonding orbitals |

| HOMO | Data Not Available | Expected to have significant contributions from the nitrogen and oxygen lone pairs |

| HOMO-LUMO Gap | Data Not Available |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform. An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution and predicting intermolecular interactions. researchgate.netlibretexts.orgproteopedia.orgyoutube.com The ESP map is plotted onto the molecule's electron density surface. Regions with a negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com

For 5-aminohexan-1-ol hydrochloride, the protonated amino group (-NH3+) would be a prominent blue region, indicating a strong positive potential. The hydroxyl group's oxygen atom would exhibit a region of negative potential (red), highlighting its nucleophilic character. researchgate.net These maps are instrumental in understanding how the molecule will interact with other molecules, including solvents and biological targets. libretexts.org

Conformational Analysis and Energy Landscapes

Due to the flexibility of its hexane (B92381) chain, 5-aminohexan-1-ol can exist in numerous conformations. researchgate.netsapub.orgyoutube.comresearchgate.net Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. This is achieved by calculating the potential energy as a function of the molecule's dihedral angles.

The results of a conformational analysis are often visualized as a potential energy surface or landscape, which maps the energy of the molecule for all possible conformations. researchgate.net The low points, or minima, on this landscape correspond to stable conformers. For 5-aminohexan-1-ol, intramolecular hydrogen bonding between the hydroxyl group and the amino group could play a significant role in stabilizing certain conformations. acs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. nih.govnih.govresearchgate.netacs.orgacs.orgacs.orgnih.gov It allows for the study of transient species, such as transition states, that are difficult or impossible to observe experimentally.

Transition State Characterization and Reaction Barrier Calculation

A transition state is the highest energy point along a reaction pathway, representing the "point of no return" between reactants and products. youtube.comnumberanalytics.comscm.comjoaquinbarroso.commasterorganicchemistry.com Computational methods can be used to locate and characterize the geometry of transition states.

Once the transition state is identified, the activation energy, or reaction barrier, can be calculated as the energy difference between the reactants and the transition state. masterorganicchemistry.com This barrier determines the rate of the reaction. For reactions involving 5-aminohexan-1-ol, such as its synthesis or subsequent functionalization, computational modeling could be used to predict the most likely reaction pathways and the conditions required to facilitate them.

Table 3: Hypothetical Reaction Barrier Data for a Reaction of 5-Aminohexan-1-ol

| Reaction | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Example: N-alkylation | Data Not Available | Data Not Available |

Solvent Effects on Reactivity

Currently, there is a notable absence of specific experimental or computational studies in publicly accessible scientific literature that detail the solvent effects on the reactivity of this compound. However, based on the fundamental principles of physical organic chemistry and studies on analogous amino alcohols, a theoretical framework can be constructed to predict how solvents would influence its chemical behavior.

The reactivity of this compound is dictated by the presence of the protonated primary amine (-NH3+) and the terminal hydroxyl (-OH) group. The solvent's properties—polarity, proticity, and coordinating ability—will have a significant impact on both the ground state stabilization of the molecule and the transition states of its potential reactions.

In its hydrochloride form, the amino group is protonated, making it a cationic species. The reactivity of both the ammonium (B1175870) and hydroxyl groups will be heavily modulated by the solvent environment.

General Principles of Solvent Effects:

Polar Protic Solvents (e.g., water, methanol): These solvents are capable of hydrogen bonding and can solvate both the ammonium cation and the hydroxyl group effectively. This strong solvation stabilizes the ground state of the molecule. For a reaction involving the hydroxyl group as a nucleophile, polar protic solvents might slightly decrease its reactivity by hydrogen bonding to the lone pairs of the oxygen atom. Conversely, for a reaction where the ammonium group acts as a proton donor, these solvents can facilitate the proton transfer.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments but lack acidic protons. They can effectively solvate the cationic ammonium center but are less effective at solvating the hydroxyl group's oxygen atom. This can lead to an "unmasking" of the hydroxyl group's nucleophilicity, potentially accelerating reactions where it acts as a nucleophile.

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the solubility of the ionic this compound would be exceedingly low. Reactions in such media are generally impractical unless a phase-transfer catalyst is employed. If a reaction were to proceed, the lack of stabilization for any charged intermediates would significantly affect the reaction pathway and rate.

Hypothetical Reactivity Data:

The following table presents hypothetical relative reaction rates for a representative nucleophilic substitution reaction involving the hydroxyl group of this compound. This data is illustrative and not based on experimental results.

| Solvent | Dielectric Constant (ε) | Relative Rate (Hypothetical) | Predominant Interactions |

| Water | 78.5 | 1 | Strong H-bonding to -NH3+ and -OH |

| Methanol (B129727) | 32.6 | 5 | H-bonding to -NH3+ and -OH |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 50 | Strong solvation of -NH3+, weaker interaction with -OH |

| Acetonitrile | 36.6 | 25 | Solvation of -NH3+, moderate interaction with -OH |

| Tetrahydrofuran (THF) | 7.5 | 10 | Weaker solvation of ions |

| Toluene | 2.4 | < 0.1 | Poor solubility and solvation |

This table is for illustrative purposes only. Actual experimental data for this compound is not available.

Molecular Dynamics Simulations (in non-biological contexts, e.g., polymer interactions)

As of the latest available data, no specific molecular dynamics (MD) simulation studies focusing on the interaction of this compound with polymers in a non-biological context have been published. However, the principles of MD simulations can be applied to hypothesize how this molecule would interact with various polymer matrices.

MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. acs.org In the context of polymer science, these simulations can provide insights into:

Miscibility and Phase Behavior: Predicting whether the amino alcohol will be soluble in the polymer matrix.

Intermolecular Interactions: Quantifying the hydrogen bonding and electrostatic interactions between the amino alcohol and the polymer chains.

Mechanical Properties: Understanding how the addition of the small molecule affects the polymer's flexibility, strength, and glass transition temperature.

Hypothetical Interaction Study with a Polymer:

An MD simulation could be designed to study the interaction of this compound with a polar polymer such as Poly(vinyl alcohol) (PVA). The primary interactions would be hydrogen bonds between the hydroxyl and ammonium groups of the amino alcohol and the hydroxyl groups of the PVA chains. The chloride counter-ion would also play a significant role in the electrostatic interactions within the system.

Potential Research Findings from a Hypothetical MD Simulation:

A simulation could reveal the radial distribution functions (RDFs) between the functional groups, providing a measure of the preferred distances and coordination numbers. For instance, the RDF between the oxygen of the amino alcohol's hydroxyl group and the hydrogens of the PVA's hydroxyl groups would indicate the strength and prevalence of hydrogen bonding.

Illustrative Data from a Hypothetical MD Simulation:

The following table presents a hypothetical summary of intermolecular interactions between this compound and PVA, as might be derived from an MD simulation.

| Interacting Groups | Average Number of Hydrogen Bonds per Molecule | Predominant Interaction Type |

| 5-AH-OH with PVA-OH | 1.8 | Hydrogen Bond |

| 5-AH-NH3+ with PVA-OH | 2.5 | Hydrogen Bond & Electrostatic |

| Cl- with PVA-OH | 1.2 | Hydrogen Bond |

| Cl- with 5-AH-NH3+ | 0.8 | Electrostatic (Ion Pairing) |

This table is purely illustrative and intended to represent the type of data that could be generated from a molecular dynamics simulation. No such experimental or simulation data for this compound is currently available.

Further computational studies, including both quantum mechanical calculations and molecular dynamics simulations, would be invaluable in elucidating the precise nature of this compound's behavior in different chemical environments and its potential applications in materials science.

Applications of 5 Aminohexan 1 Ol Hydrochloride in Non Biological Chemical Systems

Role as a Key Building Block in Organic Synthesis

The presence of two distinct reactive functional groups, an amino group and a hydroxyl group, on a flexible hexyl chain allows 5-aminohexan-1-ol hydrochloride to be a valuable precursor in the synthesis of a variety of organic molecules.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry, and amino alcohols are crucial starting materials for their synthesis. tno.nlresearchgate.net 5-Aminohexan-1-ol, as a 1,5-amino alcohol, is a prime candidate for the synthesis of six-membered nitrogen-containing heterocycles, particularly piperidines. The intramolecular cyclization of 5-aminoalkanols is a well-established method for preparing piperidines. researchgate.net For instance, the related compound 5-amino-1-pentanol (B144490) undergoes facile intramolecular cyclocondensation to form piperidine (B6355638), and in the presence of alcohols like methanol (B129727) or ethanol (B145695) over zeolite catalysts, can also yield N-alkylated piperidines. mdpi.com This transformation highlights the potential of 5-aminohexan-1-ol to serve as a precursor for the synthesis of substituted piperidines, which are prevalent structural motifs in many natural products and synthetic molecules with biological activity. nih.gov The reaction typically proceeds via dehydration and subsequent ring closure.

The general synthetic approach for the cyclization of a 5-aminoalkanol to a piperidine derivative is outlined below:

| Reactant | Conditions | Product |

| 5-Aminoalkanol | Zeolite Catalyst, Heat | Piperidine Derivative |

This methodology can be extended to synthesize a variety of substituted piperidines by utilizing appropriately substituted 5-aminohexan-1-ol derivatives. d-nb.infonih.gov

Intermediate in the Construction of Advanced Organic Molecules

The dual functionality of 5-aminohexan-1-ol makes it a useful intermediate in the multi-step synthesis of more complex organic molecules. Its amino and hydroxyl groups can be selectively protected and reacted, allowing for the stepwise construction of larger, more intricate structures. Amino alcohols are recognized as important building blocks in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. ripublication.com

This compound can be incorporated into larger molecular frameworks, including those of pharmacologically active compounds and natural product analogs. For example, amino alcohols are used as starting materials in the synthesis of alkaloids, a diverse family of naturally occurring chemical compounds that often exhibit significant biological activities. mdpi.comnih.gov While specific examples detailing the use of 5-aminohexan-1-ol in the total synthesis of a complex natural product are not prevalent in the literature, its structural motif is present in various bioactive molecules. The ability to introduce both a hydroxyl and an amino group in a single step makes it an attractive fragment for medicinal chemists designing and synthesizing new therapeutic agents. researchgate.net

Potential in Polymer Chemistry and Materials Science

The reactivity of both the amine and hydroxyl functionalities of this compound allows for its incorporation into polymeric structures, either as a monomer or as a modifying agent, and as a precursor for hybrid materials.

As a Monomer in Polymerization Reactions (e.g., polyamides, polyurethanes)

5-Aminohexan-1-ol can act as an AB-type monomer, where the amino and hydroxyl groups can react with complementary functional groups to form polymers.

Polyamides and Poly(ester amide)s: The amino group of 5-aminohexan-1-ol can react with carboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages. If the hydroxyl group also participates in ester formation, poly(ester amide)s can be synthesized. researchgate.net The synthesis of poly(ester amide)s often involves the polycondensation of monomers containing both ester and amide-forming functionalities. tno.nlekb.eg For instance, a study on the synthesis of biodegradable poly(ester amide)s utilized 1-amino-5-pentanol, a shorter-chain analogue of 5-aminohexan-1-ol, in the preparation of a 13-membered cyclic ester amide which was subsequently polymerized. mdpi.com Similarly, 1-amino-6-hexanol has been used to synthesize alternating poly(ester amide)s. ekb.eg These polymers combine the desirable properties of both polyesters (biodegradability) and polyamides (good thermal and mechanical properties). researchgate.net

A general reaction for the formation of a poly(ester amide) from a diacid and an amino alcohol is shown below:

| Monomer 1 | Monomer 2 | Polymer Type |

| Diacid | Amino Alcohol | Poly(ester amide) |

Polyurethanes: The hydroxyl group of 5-aminohexan-1-ol can react with isocyanate groups to form urethane (B1682113) linkages, while the amino group can react to form urea (B33335) linkages. researchgate.net This dual reactivity allows for its use in the synthesis of polyurethanes and poly(urethane-urea)s. A study reported the use of 5-amino-1-pentanol in the amidation of epoxidized soybean oil to create a bio-based polyol for the preparation of polyurethane films. researchgate.net This demonstrates the potential of using amino alcohols like 5-aminohexan-1-ol to introduce specific functionalities into polyurethane networks. The general reaction for urethane formation involves the addition of an alcohol to an isocyanate. nih.gov

Modifying Agent for Polymer Properties and Functionalization

The amino and hydroxyl groups of 5-aminohexan-1-ol can be used to functionalize the surface of existing polymers, thereby altering their surface properties without changing the bulk characteristics. researchgate.netmdpi.com This is particularly useful for improving properties such as hydrophilicity, adhesion, and biocompatibility.

Techniques like plasma treatment or chemical etching can be used to introduce reactive functionalities onto a polymer surface, which can then be reacted with the amino or hydroxyl group of 5-aminohexan-1-ol. mdpi.com For example, the surface of polyethylene (B3416737) can be modified to introduce functional groups that can then be grafted with molecules like 5-aminohexan-1-ol. researchgate.net The introduction of amino groups onto a polymer surface is known to increase its hydrophilicity and can serve as a point of attachment for other molecules. researchgate.net This surface functionalization is a key strategy in the development of materials for biomedical applications, sensors, and composite materials. researchgate.net

Precursor for Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials, often synthesized via the sol-gel process, combine the properties of both organic polymers and inorganic networks. d-nb.inforesearchgate.net Amino-functionalized molecules are frequently used as organic precursors in the synthesis of these materials. d-nb.infonih.gov The amino and hydroxyl groups of 5-aminohexan-1-ol can react with inorganic precursors, such as alkoxysilanes (e.g., tetraethoxysilane - TEOS or 3-glycidoxypropyltrimethoxysilane (B1200068) - GPTMS), during the sol-gel process.

The general process involves the hydrolysis and condensation of the inorganic precursor to form an inorganic network, while the organic component is simultaneously incorporated, often forming covalent bonds with the inorganic matrix. d-nb.infomdpi.com For example, amino-functionalized silanes are used to prepare hybrid silica (B1680970) materials. tno.nl The amino group can act as a catalyst for the sol-gel reaction and also provides a site for further functionalization. While specific studies on this compound in this context are not widely reported, the principles of using amino alcohols in sol-gel synthesis are well-established. d-nb.inforesearchgate.netnih.gov The resulting hybrid materials can exhibit enhanced thermal stability, mechanical properties, and tailored surface chemistry, making them suitable for applications such as coatings, sensors, and catalysts. ripublication.com

Applications in Catalysis and Asymmetric Synthesis

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it a theoretical candidate for applications in catalysis, particularly in the realm of asymmetric synthesis where chiral ligands are paramount. Chiral amino alcohols are well-established as valuable precursors and components for the synthesis of effective ligands for a variety of metal-catalyzed reactions and for use in organocatalysis. However, specific, detailed research findings on the application of this compound in these areas are not extensively documented in publicly available literature. The following sections outline the potential, yet currently underexplored, roles of this compound.

As a Chiral Ligand Component in Metal-Catalyzed Reactions

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Amino alcohols are frequently employed as chiral building blocks for the synthesis of ligands such as bisoxazolines (BOX) and phosphine-oxazolines (PHOX). These ligands, when complexed with transition metals, can facilitate a wide array of enantioselective transformations.

While there is a wealth of information on analogous compounds, specific examples of this compound being used to create chiral ligands for metal-catalyzed reactions are not readily found in current research. The potential exists for its chiral forms to be incorporated into ligand scaffolds, but detailed studies on the performance and scope of such ligands in reactions like asymmetric hydrogenation, allylic alkylation, or cyclopropanation are yet to be published.

Role in Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Chiral amino alcohols and their derivatives can act as organocatalysts for various transformations, including aldol (B89426) reactions, Michael additions, and epoxidations. They often operate through the formation of transient iminium or enamine intermediates.

The potential for this compound to serve as an organocatalyst or a precursor to one is plausible. The amine and alcohol functionalities could participate in hydrogen bonding interactions to activate substrates and control stereochemistry. However, specific research detailing the use of this compound in organocatalytic reactions, including reaction conditions, substrate scope, and enantioselectivities, is currently lacking.

Enantioselective Transformations

The ultimate goal of using a chiral catalyst or ligand is to achieve high enantioselectivity in chemical transformations. The stereocenter of a chiral version of 5-Aminohexan-1-ol could, in principle, influence the stereochemical outcome of a reaction.

General examples of enantioselective transformations using chiral amino alcohols are abundant in the chemical literature. These often involve the transfer of chirality from the catalyst to the product. While it is conceivable that chiral this compound could be employed in such transformations, there are no specific, documented examples of its successful application in achieving high enantiomeric excess in any particular reaction.

Other Non-Biological Chemical Applications (e.g., as a reagent in specific chemical processes)

Beyond the realm of catalysis, this compound can serve as a versatile building block in organic synthesis. Its bifunctional nature allows for a variety of chemical modifications at either the amino or the hydroxyl group, making it a useful starting material for the synthesis of more complex molecules.

One of the primary non-biological applications of related amino alcohols is in the synthesis of polymers and materials. For instance, the reaction of amino alcohols with dicarboxylic acids can lead to the formation of polyesteramides. These polymers can possess unique properties, such as biodegradability, making them of interest for various applications. While this is a known application for the general class of amino alcohols, specific studies detailing the polymerization of this compound and the properties of the resulting materials are not prominent in the literature.

The compound can also be used as a linker or spacer molecule in the construction of larger, more complex chemical architectures. The amine and alcohol groups can be selectively protected and deprotected to allow for sequential reactions, incorporating the six-carbon chain of the molecule into a larger structure.

Below is a table summarizing the potential, though not yet extensively researched, applications of this compound in non-biological chemical systems.

| Application Area | Potential Role of this compound | Status of Research |

| Metal-Catalyzed Reactions | Precursor for chiral ligands (e.g., for asymmetric hydrogenation, allylic alkylation). | Largely unexplored; no specific examples in the literature. |

| Organocatalysis | Organocatalyst or precursor for catalysts in reactions like aldol or Michael additions. | Theoretical potential; lacks specific research documentation. |

| Enantioselective Transformations | Source of chirality for inducing enantioselectivity in chemical reactions. | No documented successful applications with high enantiomeric excess. |

| Reagent in Synthesis | Building block for polymers (e.g., polyesteramides), linkers, and more complex molecules. | Plausible based on the chemistry of related compounds, but specific studies are not widely available. |

Advanced Analytical Methodologies for Research Grade Characterization and Purity Assessment of 5 Aminohexan 1 Ol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 5-Aminohexan-1-ol hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to achieve a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, thereby confirming its molecular structure.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural analysis of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their respective integrations, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

Due to the limited availability of specific experimental NMR data for this compound, the following tables present predicted chemical shifts and data for the closely related compound, 6-Aminohexan-1-ol, which serves as a valuable reference. nih.govspectrabase.com The protonation of the amino group in this compound will induce downfield shifts, particularly for the protons and carbons near the ammonium (B1175870) center, compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for 6-Aminohexan-1-ol.

| Atom Position | Predicted ¹H Chemical Shift (ppm) for this compound | Experimental ¹H Chemical Shift (ppm) for 6-Aminohexan-1-ol nih.gov |

| 1-CH₂ | 3.5 - 3.7 | 3.63 (t) |

| 2-CH₂ | 1.4 - 1.6 | 1.55 (quint) |

| 3-CH₂ | 1.3 - 1.5 | 1.38 (m) |

| 4-CH₂ | 1.6 - 1.8 | 1.45 (m) |

| 5-CH | 3.0 - 3.3 | 2.68 (t) |

| 6-CH₃ | 1.2 - 1.4 | - |

| NH₃⁺ | 7.5 - 8.5 | 1.12 (s) |

| OH | 4.0 - 5.0 | 1.85 (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for 6-Aminohexan-1-ol.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 6-Aminohexan-1-ol spectrabase.com |

| 1-CH₂ | 61 - 63 | 62.9 |

| 2-CH₂ | 31 - 33 | 32.8 |

| 3-CH₂ | 21 - 23 | 25.6 |

| 4-CH₂ | 34 - 36 | 26.7 |

| 5-CH | 48 - 52 | 42.2 |

| 6-CH₃ | 18 - 22 | - |

To further elucidate the structure and assign these resonances unambiguously, a suite of 2D NMR experiments is utilized:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the molecule, revealing the connectivity of adjacent protons. For this compound, COSY would show correlations between H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5, confirming the hexanol backbone. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.orgcolumbia.edu This is crucial for identifying quaternary carbons and for assembling the molecular fragments into the final structure. For instance, correlations between the methyl protons (H-6) and carbons C-5 and C-4 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Solid-State NMR for Bulk Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure of crystalline and amorphous solid materials. For this compound, ssNMR can provide valuable insights into the bulk structure, polymorphism, and intermolecular interactions in the solid state. nih.govmdpi.com

The 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR spectrum would reveal the number of crystallographically inequivalent carbon sites in the unit cell. mdpi.com Any splitting or broadening of the signals compared to the solution-state NMR could indicate the presence of different conformers or polymorphs. nih.gov

Furthermore, 35Cl ssNMR is a highly sensitive probe of the local environment around the chloride anion. nih.govresearchgate.netacs.org The quadrupolar coupling constant and chemical shift anisotropy, parameters obtained from the 35Cl ssNMR spectrum, are exquisitely sensitive to the nature of the hydrogen bonding between the chloride ion and the ammonium and hydroxyl protons of the 5-aminohexan-1-ol cation. nih.govresearchgate.net This information is critical for understanding the crystal packing and intermolecular interactions that stabilize the solid-state structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone of chemical analysis, providing highly accurate mass measurements that allow for the determination of the elemental composition of a molecule.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the unambiguous determination of its elemental formula (C₆H₁₆NO⁺).

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the isolated [M+H]⁺ ion, provide valuable structural information. The fragmentation pattern is indicative of the molecule's structure. For 5-Aminohexan-1-ol, common fragmentation pathways would include the loss of water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 5-Aminohexan-1-ol.

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₆H₁₆NO⁺ | 118.1226 | Protonated molecule |

| [M-H₂O+H]⁺ | C₆H₁₄N⁺ | 100.1121 | Loss of water |

| [M-NH₃+H]⁺ | C₆H₁₃O⁺ | 101.0961 | Loss of ammonia |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of this compound, derivatization is typically required to increase its volatility. The resulting derivative can then be analyzed by GC-MS to assess the purity of the sample and to identify any volatile impurities.

The gas chromatogram will show the separation of the main component from any impurities. The mass spectrum of each separated peak can then be used to identify the compound. Common impurities could include starting materials from the synthesis, residual solvents, or by-products of side reactions. The high sensitivity of GC-MS makes it an excellent tool for detecting trace levels of such impurities. newdirectionsaromatics.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.

For this compound, the FT-IR and Raman spectra will exhibit characteristic bands corresponding to the various functional groups present in the molecule.

Table 4: Expected Vibrational Spectroscopy Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 (broad) | FT-IR, Raman |

| N-H (in NH₃⁺) | Stretching | 2800-3200 (broad) | FT-IR, Raman |

| C-H (aliphatic) | Stretching | 2850-2960 | FT-IR, Raman |

| N-H (in NH₃⁺) | Bending | 1500-1650 | FT-IR, Raman |

| C-O | Stretching | 1050-1150 | FT-IR |

| C-N | Stretching | 1020-1250 | FT-IR, Raman |

The positions and shapes of the O-H and N-H stretching bands are particularly informative about the extent and nature of hydrogen bonding in the solid state. rsc.orgnih.gov In the hydrochloride salt, the strong ionic interactions and hydrogen bonds between the ammonium group, the hydroxyl group, and the chloride anion will lead to significant broadening and shifting of these bands compared to the free base. A comparative analysis of the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules. youtube.com

X-ray Crystallography for Single Crystal Structure Determination

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to assessing the purity of this compound by separating it from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino alcohols. nih.gov Given that 5-Aminohexan-1-ol lacks a strong chromophore, direct UV-Vis detection can be challenging. Detection in the low UV range (around 200-210 nm) is a possibility, targeting the carboxyl group's absorption. shimadzu.comsielc.com However, for enhanced sensitivity and selectivity, pre-column or post-column derivatization is often employed. shimadzu.com Reagents like o-phthalaldehyde (B127526) (OPA) react with the primary amino group to form highly fluorescent derivatives, which can be detected with high sensitivity. nih.govnih.gov

Alternatively, coupling HPLC with a mass spectrometer (HPLC-MS) offers a powerful analytical solution. researchgate.net Mass spectrometry provides mass-to-charge ratio information, which is highly specific and can be used to confirm the identity of the main compound and to identify any impurities. researchgate.net Techniques like electrospray ionization (ESI) are well-suited for ionizing polar molecules like amino alcohols. researchgate.netcreative-proteomics.com The use of Ultra-High Performance Liquid Chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. ajpaonline.comnih.gov For a structurally related compound, 6-aminocaproic acid, HPLC methods have been developed using mixed-mode columns and MS-compatible mobile phases, which could be adapted for this compound. sielc.com

A typical HPLC method for a similar compound, 6-amino-1-hexanol (B32743), utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com

Table 1: Illustrative HPLC Parameters for Amino Alcohol Analysis

| Parameter | Value | Reference |

| Column | Reverse-Phase C18 or Mixed-Mode | researchgate.netsielc.com |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium formate (B1220265), formic acid) | researchgate.netsielc.com |

| Detection | UV (low wavelength), Fluorescence (with derivatization), or Mass Spectrometry (MS) | sielc.comnih.govresearchgate.net |

| Derivatizing Agent (optional) | o-Phthalaldehyde (OPA) | nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable to synthetic intermediates)

If the synthesis of this compound proceeds through chiral intermediates or if the target molecule itself is chiral (which is not the case for the parent structure but could be for derivatives), chiral chromatography is essential for determining the enantiomeric excess (e.e.). This technique separates enantiomers, which are non-superimposable mirror images of each other. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. tandfonline.comnih.govoup.com Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the separation of amino alcohols. nih.govsigmaaldrich.com The separation can be performed using either HPLC or gas chromatography (GC), often after derivatization of the analyte to enhance volatility and interaction with the CSP. nih.gov For instance, racemic amino alcohols can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. tandfonline.com

Thermal Analysis Techniques for Understanding Transformation Behavior

Thermal analysis techniques provide critical information about the physical and chemical changes that a substance undergoes upon heating.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For this compound, TGA is used to determine its thermal stability and decomposition profile. The analysis reveals the temperatures at which the compound begins to decompose and the number of decomposition steps involved. This information is crucial for understanding the material's thermal limits. The thermal decomposition of related n-alkyl compounds has been studied, providing a basis for understanding the potential degradation pathways. rsc.org

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reactions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. nih.gov For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. It can also reveal information about the purity of the sample, as impurities can broaden the melting peak and lower the melting point. Furthermore, DSC can detect exothermic events such as decomposition or chemical reactions occurring upon heating. The study of simple amino alcohols by DSC has shown its utility in characterizing their thermal properties. nih.gov

Table 2: Summary of Analytical Techniques and Their Applications

| Analytical Technique | Information Provided | Relevance to this compound |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Confirms identity and stereochemistry. |

| HPLC-UV/Vis/MS | Purity assessment, quantification, and identification of impurities. | Essential for quality control and research-grade characterization. |

| Chiral Chromatography | Enantiomeric separation and determination of enantiomeric excess. | Applicable if chiral intermediates are used in synthesis. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperatures. | Defines the thermal limits of the compound. |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, and purity information. | Characterizes physical properties and thermal behavior. |

Future Directions and Emerging Research Avenues for 5 Aminohexan 1 Ol Hydrochloride

Development of More Sustainable and Atom-Economical Synthetic Pathways

The industrial production of amino alcohols often relies on processes that are resource-intensive and can generate significant waste. A primary goal for the future is the development of "green" and atom-economical synthetic routes to 5-aminohexan-1-ol and its derivatives.

Current research is moving away from traditional multi-step syntheses toward more efficient catalytic methods. One promising precursor is ε-caprolactam, the monomer for nylon-6. Developing catalytic pathways to convert ε-caprolactam directly to 6-amino-1-hexanol (B32743) (an isomer of 5-aminohexan-1-ol) or related amino alcohols is a key area of investigation. rsc.orgrug.nl For instance, a two-step route involving the ammoniation of caprolactam to 6-aminocapronitrile, followed by hydrogenation, presents a greener alternative to traditional methods that use adiponitrile. rsc.org

Biocatalysis offers a highly sustainable approach. rsc.orgnih.gov Enzymes, such as transaminases and oxidoreductases, can perform highly selective reactions under mild conditions, minimizing byproducts and energy consumption. rsc.org Research into engineered enzymes and multi-enzyme cascades could enable the direct and stereoselective synthesis of chiral amino alcohols from renewable feedstocks or simple precursors. nih.govacs.org For example, the conversion of L-phenylalanine to enantiomerically pure 1,2-amino alcohols demonstrates the power of enzymatic cascades for creating high-value chiral molecules with high atom economy. acs.org The development of biocatalytic routes starting from biomass-derived platform chemicals is another active area of exploration. rug.nlacs.org

The following table summarizes emerging sustainable synthetic strategies relevant to amino alcohol production.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Hydrogenation of Caprolactam Derivatives | Utilizes readily available industrial feedstocks. rsc.org | Reduces reliance on more hazardous reagents and can decrease the number of synthetic steps. |

| Biocatalytic Routes | Employs enzymes (e.g., transaminases, hydrolases) for high selectivity. rsc.orgrsc.org | Environmentally friendly, operates under mild conditions, produces high enantiopurity. nih.govnih.gov |

| Chemoenzymatic Cascades | Combines chemical and enzymatic steps in one pot or sequentially. rsc.org | Leverages the strengths of both catalytic domains for efficient and complex transformations. acs.org |

| Renewable Feedstocks | Utilizes biomass-derived starting materials. rug.nlacs.org | Reduces fossil fuel dependence and improves the overall sustainability of the process. |

Exploration of Novel Reactivity and Unprecedented Transformations

The dual functionality of 5-aminohexan-1-ol hydrochloride allows for a rich and varied chemistry. Future research will likely focus on discovering new reactions that leverage the interplay between the amino and hydroxyl groups, leading to novel molecular architectures.